2-Formyl-5-(4-methoxyphenyl)phenol, 95%
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Overview
Description
2-Formyl-5-(4-methoxyphenyl)phenol is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.25 . It is also known by its IUPAC name 4-hydroxy-4’-methoxy [1,1’-biphenyl]-3-carbaldehyde .
Synthesis Analysis
The synthesis of 2-Formyl-5-(4-methoxyphenyl)phenol can be achieved through multicomponent reactions . One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .Molecular Structure Analysis
The molecular structure of 2-Formyl-5-(4-methoxyphenyl)phenol consists of a phenol group with a methoxy group in the para position . The InChI code for this compound is 1S/C14H12O3/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Formyl-5-(4-methoxyphenyl)phenol include a molecular weight of 228.25 . Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Scientific Research Applications
Synthesis of Bioactive Natural Products
2-Formyl-5-(4-methoxyphenyl)phenol: is a valuable precursor in synthesizing bioactive natural products. Its phenolic structure is akin to many natural compounds with biological activity. Researchers utilize it to create complex molecules that can mimic or interfere with natural biological processes, potentially leading to new drugs or treatments .
Conducting Polymers
This compound serves as a building block for conducting polymers. These polymers have applications in electronic devices due to their ability to conduct electricity while maintaining the flexibility and processing advantages of plastics. The methoxy group in the compound can influence the polymer’s solubility and electronic properties .
Antioxidants
The phenolic structure of 2-Formyl-5-(4-methoxyphenyl)phenol makes it an excellent candidate for antioxidant applications. Antioxidants are crucial in various industries, including food preservation, cosmetics, and pharmaceuticals, to prevent oxidation and prolong shelf life .
Ultraviolet Absorbers
Due to its aromatic structure capable of absorbing UV light, this compound is used in the production of UV absorbers. These absorbers are essential in protecting materials and skin from harmful UV radiation, which can lead to degradation or health issues .
Flame Retardants
The compound’s ability to enhance thermal stability makes it a useful additive in flame retardants. These are applied to a wide range of materials, from textiles to electronics, to slow down the spread of fire and provide additional escape time during emergencies .
Adhesives and Coatings
In the production of adhesives and coatings, 2-Formyl-5-(4-methoxyphenyl)phenol contributes to improving the thermal stability and flame resistance of these products. This enhancement is particularly valuable in industries that require materials to withstand high temperatures or potential fire exposure .
Safety and Hazards
While specific safety data for 2-Formyl-5-(4-methoxyphenyl)phenol is not available, it’s important to handle such compounds with care. Phenol derivatives can cause skin irritation and allergic reactions . They should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination .
Mechanism of Action
Target of Action
It is known that organoboron compounds, which this compound could potentially be used to synthesize, are highly valuable building blocks in organic synthesis .
Mode of Action
Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in a variety of transformations that can lead to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Formyl-5-(4-methoxyphenyl)phenol. For instance, organoboron compounds, which this compound could potentially be used to synthesize, are known to be relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOELUJXLGAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647401 |
Source
|
Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-methoxyphenyl)phenol | |
CAS RN |
1014625-93-4 |
Source
|
Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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